![molecular formula C12H6BrClO B11757395 2-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B11757395.png)
2-Bromo-6-chlorodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chlorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrClO It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a furan ring fused to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. One common method includes the following steps:
Bromination: Dibenzofuran is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 2-position.
Chlorination: The brominated dibenzofuran is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce a chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-chlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with methoxy or tert-butyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-6-chlorodibenzo[b,d]furan.
Applications De Recherche Scientifique
2-Bromo-6-chlorodibenzo[b,d]furan has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chlorodibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-fluorodibenzo[b,d]furan
- 2-Chloro-6-bromodibenzo[b,d]furan
- 2-Iodo-6-chlorodibenzo[b,d]furan
Comparison
Compared to similar compounds, 2-Bromo-6-chlorodibenzo[b,d]furan is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C12H6BrClO |
|---|---|
Poids moléculaire |
281.53 g/mol |
Nom IUPAC |
2-bromo-6-chlorodibenzofuran |
InChI |
InChI=1S/C12H6BrClO/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H |
Clé InChI |
PJTBSZLALHUVGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)OC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


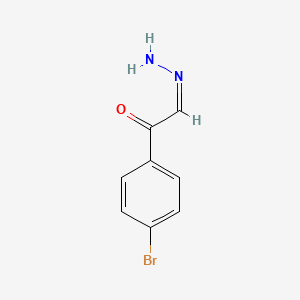
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11757325.png)
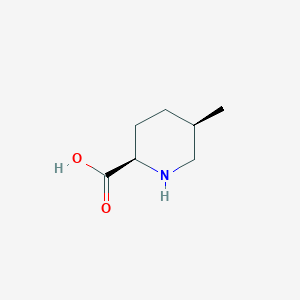
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757338.png)
![[(3S)-3-cyclohexyloxiran-2-yl]methanol](/img/structure/B11757358.png)
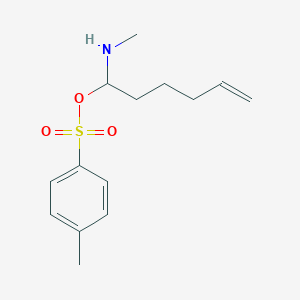
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B11757379.png)
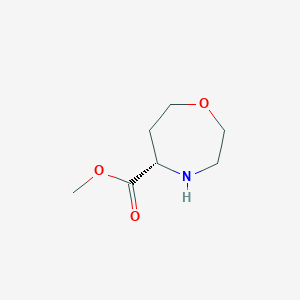
![2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B11757390.png)
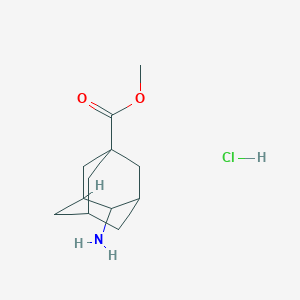
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757401.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11757405.png)


